molecular formula C10H10N2O2 B7854491 N-hydroxy-2H-chromene-3-carboximidamide

N-hydroxy-2H-chromene-3-carboximidamide

Cat. No. B7854491
M. Wt: 190.20 g/mol
InChI Key: QKPLWEBVHQGZKF-UHFFFAOYSA-N
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Description

N-hydroxy-2H-chromene-3-carboximidamide is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

N-hydroxy-2H-chromene-3-carboximidamide derivatives exhibit notable antibacterial and antifungal activities. The synthesized oxadiazole derivatives containing the 2H-chromen-2-one moiety, derived from N'-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboximidamide and N’-hydroxy-6-substituted-2-oxo-2H-chromene-3-carboximidamides, were screened and found effective against various microbial strains (Mahesh et al., 2022). Similarly, other derivatives of 2H-chromene have shown significant antibacterial activity against both Gram-positive and Gram-negative organisms (Behrami & Dobroshi, 2019).

Synthetic and Catalytic Applications

Cobalt(III)-carbene radicals, derived from 2H-chromenes, demonstrate the potential in synthetic applications, particularly in producing salicyl-vinyl radical intermediates, which further undergo hydrogen atom transfer to form 2H-chromenes. This process is catalytically facilitated by cobalt(II) complexes, indicating the compound's utility in metalloradical catalysis (Paul et al., 2014). Another study emphasizes the solvent-free synthesis of 2H-chromene derivatives, underlining the compound's contribution to environmentally friendly and economically viable chemical processes (Xu et al., 2013).

Molecular and Structural Analysis

The crystal structure of a Schiff base derived from 2H-chromene-3-carboximidamide has been successfully determined, offering insights into the molecular structure and potential applications of these compounds in various fields, including materials science (Rohlíček et al., 2013).

Biological Activity and Drug Synthesis

Compounds derived from N-hydroxy-2H-chromene-3-carboximidamide have been utilized in the synthesis of biologically active molecules. For example, amide functionalized 2H-chromene derivatives exhibit significant antimicrobial and anti-biofilm activities, demonstrating the compound's potential in drug development and pharmacology (Reddy et al., 2015).

properties

IUPAC Name

N'-hydroxy-2H-chromene-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-10(12-13)8-5-7-3-1-2-4-9(7)14-6-8/h1-5,13H,6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLWEBVHQGZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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